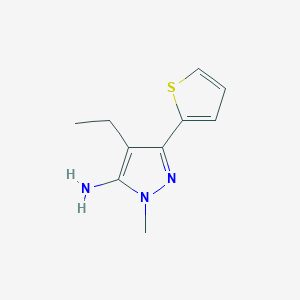
4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a thiophene ring, an ethyl group, and a methyl group in the structure makes this compound unique and potentially useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Reduced pyrazole derivatives
Substitution: Halogenated or alkylated pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and pyrazole moiety may contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-1-methyl-3-(phenyl)-1H-pyrazol-5-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
4-Ethyl-1-methyl-3-(pyridyl)-1H-pyrazol-5-amine: Similar structure but with a pyridyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine may impart unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
Molekularformel |
C10H13N3S |
|---|---|
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
4-ethyl-2-methyl-5-thiophen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-3-7-9(8-5-4-6-14-8)12-13(2)10(7)11/h4-6H,3,11H2,1-2H3 |
InChI-Schlüssel |
NRLPRULFEYBHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(N=C1C2=CC=CS2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


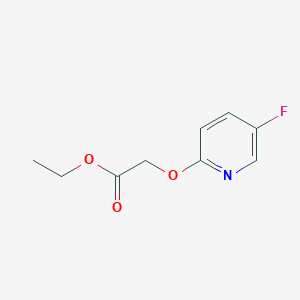
![N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13084072.png)
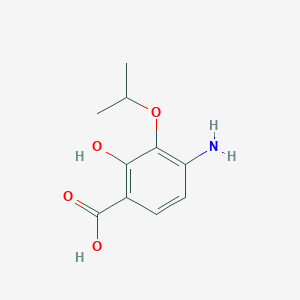
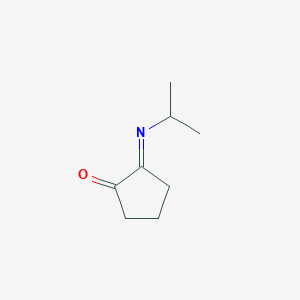



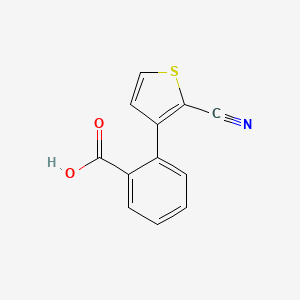

![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)
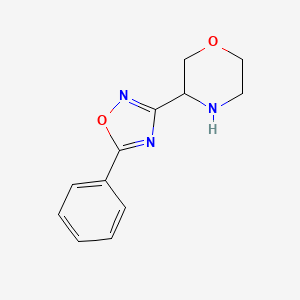
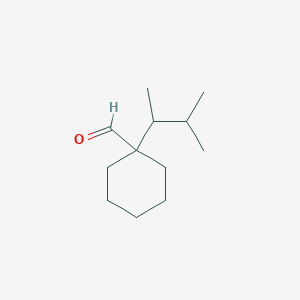
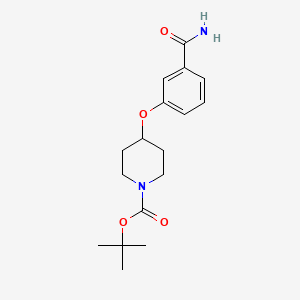
![2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid](/img/structure/B13084158.png)
